molecular formula C11H19N3O2 B567753 tert-Butyl (4-cyanopiperidin-4-yl)carbamate CAS No. 1205749-01-4

tert-Butyl (4-cyanopiperidin-4-yl)carbamate

Cat. No.: B567753
CAS No.: 1205749-01-4
M. Wt: 225.292
InChI Key: LIVIABCTKQGIPN-UHFFFAOYSA-N
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Description

tert-Butyl (4-cyanopiperidin-4-yl)carbamate is a chemical compound with the molecular formula C11H19N3O2 and a molecular weight of 225.29 g/mol . It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (4-cyanopiperidin-4-yl)carbamate can be synthesized through various synthetic routes. One common method involves the reaction of 4-cyanopiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-cyanopiperidin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-Butyl (4-cyanopiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It is typically removed under acidic conditions, releasing the free amine for further reactions . The molecular pathways involved include the formation and cleavage of carbamate bonds, which are crucial in peptide synthesis and other organic transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (4-cyanopiperidin-4-yl)carbamate is unique due to its cyano group, which imparts distinct reactivity and properties compared to other carbamates. This makes it particularly useful in specific synthetic applications where the cyano group can be further transformed or utilized .

Properties

IUPAC Name

tert-butyl N-(4-cyanopiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-10(2,3)16-9(15)14-11(8-12)4-6-13-7-5-11/h13H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVIABCTKQGIPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCNCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855752
Record name tert-Butyl (4-cyanopiperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205749-01-4
Record name tert-Butyl (4-cyanopiperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (4-cyanopiperidin-4-yl)carbamate
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